molecular formula C7H13N3 B6210108 dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine CAS No. 1849346-24-2

dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B6210108
CAS No.: 1849346-24-2
M. Wt: 139.20 g/mol
InChI Key: FKSKZOXOLXOIQV-UHFFFAOYSA-N
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Description

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine typically involves the alkylation of 1-methyl-1H-imidazole with dimethylamine. One common method includes the reaction of 1-methyl-1H-imidazole with formaldehyde and dimethylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

1849346-24-2

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-9(2)6-7-8-4-5-10(7)3/h4-5H,6H2,1-3H3

InChI Key

FKSKZOXOLXOIQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN(C)C

Purity

95

Origin of Product

United States

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